4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide
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Description
4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the imidazole group, and the attachment of the sulfonamide group. One common method involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring is formed through hydrogenation or other reduction methods.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but
Properties
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]-N-(2-imidazol-1-ylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3S/c1-3-19(23(2,21)22)13-4-8-18(9-5-13)14(20)16-7-11-17-10-6-15-12-17/h6,10,12-13H,3-5,7-9,11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQKSAXXPVHZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)NCCN2C=CN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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